Ethyl 6-tert-butyl-2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 6-(TERT-BUTYL)-2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with various functional groups, including tert-butyl, ethyl ester, and dichloroaniline moieties. These substitutions confer distinct chemical and physical properties, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-(TERT-BUTYL)-2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-(TERT-BUTYL)-2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core or the dichloroaniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
ETHYL 6-(TERT-BUTYL)-2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ETHYL 6-(TERT-BUTYL)-2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 6-(TERT-BUTYL)-2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE shares similarities with other benzothiophene derivatives, such as:
- ETHYL 6-(TERT-BUTYL)-2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- ETHYL 6-(TERT-BUTYL)-2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 6-(TERT-BUTYL)-2-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Properties
Molecular Formula |
C22H26Cl2N2O3S |
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Molecular Weight |
469.4 g/mol |
IUPAC Name |
ethyl 6-tert-butyl-2-[(3,4-dichlorophenyl)carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H26Cl2N2O3S/c1-5-29-20(27)18-14-8-6-12(22(2,3)4)10-17(14)30-19(18)26-21(28)25-13-7-9-15(23)16(24)11-13/h7,9,11-12H,5-6,8,10H2,1-4H3,(H2,25,26,28) |
InChI Key |
PHPCMPFHEMTKAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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